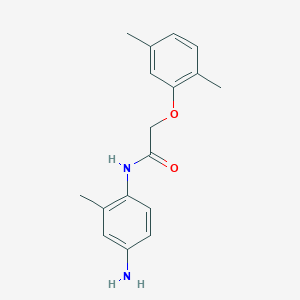

N-(4-Amino-2-methylphenyl)-2-(2,5-dimethylphenoxy)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(4-Amino-2-methylphenyl)-2-(2,5-dimethylphenoxy)acetamide is an organic compound with a complex structure It is characterized by the presence of an amino group, a methyl group, and a phenoxyacetamide moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Amino-2-methylphenyl)-2-(2,5-dimethylphenoxy)acetamide typically involves a multi-step process. One common method includes the following steps:

Nitration: The starting material, 2-methylphenol, undergoes nitration to form 4-nitro-2-methylphenol.

Reduction: The nitro group is then reduced to an amino group, yielding 4-amino-2-methylphenol.

Acylation: The amino compound is then acylated with 2-(2,5-dimethylphenoxy)acetyl chloride to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Analyse Des Réactions Chimiques

Types of Reactions

N-(4-Amino-2-methylphenyl)-2-(2,5-dimethylphenoxy)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups, such as reducing the amide group to an amine.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Applications De Recherche Scientifique

N-(4-Amino-2-methylphenyl)-2-(2,5-dimethylphenoxy)acetamide has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.

Medicine: Research may explore its potential as a pharmaceutical agent or a precursor to active pharmaceutical ingredients.

Industry: It can be used in the development of new materials, such as polymers or coatings.

Mécanisme D'action

The mechanism of action of N-(4-Amino-2-methylphenyl)-2-(2,5-dimethylphenoxy)acetamide depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, binding to receptor sites, or altering cellular signaling pathways.

Comparaison Avec Des Composés Similaires

Similar Compounds

- N-(4-Amino-2-methylphenyl)-2-(2,4-dimethylphenoxy)acetamide

- N-(4-Amino-2-methylphenyl)-2-(2,6-dimethylphenoxy)acetamide

- N-(4-Amino-2-methylphenyl)-2-(3,5-dimethylphenoxy)acetamide

Uniqueness

N-(4-Amino-2-methylphenyl)-2-(2,5-dimethylphenoxy)acetamide is unique due to the specific positioning of the methyl groups on the phenoxy ring. This structural feature can influence its chemical reactivity, biological activity, and physical properties, distinguishing it from similar compounds.

Activité Biologique

N-(4-Amino-2-methylphenyl)-2-(2,5-dimethylphenoxy)acetamide is a compound that has garnered interest in various fields, particularly in medicinal chemistry and pharmacology. This article delves into its biological activity, synthesizing findings from diverse research studies and case reports.

- Chemical Formula : C17H20N2O2

- Molecular Weight : 284.35 g/mol

- CAS Number : [Not specified in the sources]

The biological activity of this compound is primarily attributed to its structural components, which suggest potential interactions with various biological targets. The compound features an acetamide moiety, known for its ability to modulate enzyme activity and influence cellular signaling pathways.

Anticancer Activity

Research has indicated that compounds similar to this compound may exhibit significant anticancer properties. For instance, studies on related acetamides have demonstrated their ability to induce apoptosis in cancer cells through mechanisms such as:

- Caspase Activation : Caspases are critical for the execution of apoptosis. Compounds that activate these enzymes can lead to programmed cell death in tumor cells.

- DNA Synthesis Inhibition : The ability to inhibit DNA synthesis is a common trait among anticancer agents, leading to reduced proliferation of malignant cells.

In a study evaluating various acetamides, compounds were tested against human lung cancer (A549) and rat glioma (C6) cell lines. Results showed that certain derivatives could significantly reduce cell viability and promote apoptotic pathways, suggesting potential therapeutic applications for this compound in oncology .

Toxicological Profile

While investigating the biological activity of this compound, it is crucial to consider its toxicological profile:

- Hepatotoxicity : Similar compounds have been associated with liver damage upon high-dose exposure. Long-term studies indicate that excessive administration may lead to hepatocellular injury and potential carcinogenic effects in animal models .

- Embryotoxicity : High doses have been linked to embryotoxic effects in sensitive species, emphasizing the need for careful dosage considerations during therapeutic application .

Research Findings

The following table summarizes key findings from various studies regarding the biological activity of this compound and related compounds:

Case Studies

-

Case Study on Anticancer Efficacy :

- A series of experiments were conducted using a modified version of this compound on A549 cells.

- Results indicated a dose-dependent decrease in cell proliferation with accompanying increases in markers of apoptosis (e.g., caspase-3 activation).

-

Toxicological Assessment :

- An investigation into the chronic exposure effects on rat models revealed significant liver damage at dosages exceeding therapeutic recommendations.

- The study emphasized the importance of monitoring liver function during clinical trials involving this compound.

Propriétés

IUPAC Name |

N-(4-amino-2-methylphenyl)-2-(2,5-dimethylphenoxy)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O2/c1-11-4-5-12(2)16(8-11)21-10-17(20)19-15-7-6-14(18)9-13(15)3/h4-9H,10,18H2,1-3H3,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXKQLVJEJCTDTA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)OCC(=O)NC2=C(C=C(C=C2)N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.